molecular formula C19H15NO2 B1617492 Benzenepropanamide, N-1-naphthalenyl-beta-oxo- CAS No. 20653-04-7

Benzenepropanamide, N-1-naphthalenyl-beta-oxo-

Cat. No.: B1617492
CAS No.: 20653-04-7
M. Wt: 289.3 g/mol
InChI Key: VZTJKEXGPHAIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, also known as N-(1-Naphthalenyl)-β-oxobenzenepropanamide, is a chemical compound . It has a molecular formula of C19H15NO2 and a molecular weight of 289.3 g/mol.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Ozeryanskii et al. (2020) explored the synthesis of heterocyclic compounds using derivatives related to benzenepropanamide. They demonstrated that 1-dimethylamino-8-(methylamino)naphthalene reacts with halogenoalkanes, producing new types of heterocyclic compounds with potential applications in chemistry and pharmacology (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
  • Toxicological Studies and Environmental Impact

    • Pájaro-Castro et al. (2017) investigated the toxic effects of naphthalene and benzene on Tribolium castaneum, which provides insights into the environmental and ecological impacts of these compounds. Such studies are crucial for understanding the broader implications of chemicals like benzenepropanamide in ecosystems (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).
  • Enzymatic Reactions and Biochemical Studies

    • Lee (1999) reported on the naphthalene dioxygenase (NDO) enzyme system and its interactions with benzene, highlighting how these compounds influence enzyme activity and substrate oxidation. This research is pertinent to biochemical studies involving naphthalene derivatives (Lee, 1999).
  • Anticancer Research

    • Salahuddin et al. (2014) conducted a study on the anticancer potential of naphthalene derivatives, including those related to benzenepropanamide. Their work involved the synthesis and evaluation of these compounds against various cancer cell lines, contributing to the field of medicinal chemistry and cancer research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
  • Environmental Chemistry and Pollution Studies

    • Riediker, Suter, and Giger (2000) examined benzene- and naphthalenesulfonates in landfill leachates and plumes, providing essential information on the environmental fate and transport of these compounds. This research is vital for understanding the impact of such chemicals on water quality and pollution (Riediker, Suter, & Giger, 2000).

Mechanism of Action

Target of Action

The primary target of N-(Naphthalen-1-yl)-3-oxo-3-phenylpropanamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .

Mode of Action

N-(Naphthalen-1-yl)-3-oxo-3-phenylpropanamide interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

solani suggests that it has good bioavailability and can reach its target effectively .

Result of Action

The result of the compound’s action is the inhibition of R. solani growth. The mycelium treated with the compound produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of R. solani .

Biochemical Analysis

Biochemical Properties

Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity. These interactions are essential for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. These effects highlight the compound’s potential impact on cellular physiology .

Molecular Mechanism

At the molecular level, Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, exerts its effects through specific mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s biochemical actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, while it may degrade under others. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s role in metabolic pathways underscores its significance in cellular metabolism and biochemical research .

Properties

IUPAC Name

N-naphthalen-1-yl-3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-18(15-8-2-1-3-9-15)13-19(22)20-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTJKEXGPHAIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066639
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20653-04-7
Record name N-1-Naphthalenyl-β-oxobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20653-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Reactant of Route 2
Reactant of Route 2
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Reactant of Route 3
Reactant of Route 3
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Reactant of Route 4
Reactant of Route 4
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Reactant of Route 5
Reactant of Route 5
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Reactant of Route 6
Reactant of Route 6
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.